molecular formula C17H23N3O2 B2837259 N-(4-methoxyphenyl)-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide CAS No. 1797895-71-6

N-(4-methoxyphenyl)-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide

Cat. No. B2837259
CAS RN: 1797895-71-6
M. Wt: 301.39
InChI Key: DYBJQLBOJHBQDW-UHFFFAOYSA-N
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Description

The compound “N-(4-methoxyphenyl)-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The prop-2-yn-1-yl group suggests the presence of a triple bond, which could be involved in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a prop-2-yn-1-yl group, and a 4-methoxyphenyl group. These functional groups could influence the compound’s physical and chemical properties, as well as its reactivity .


Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. The presence of the prop-2-yn-1-yl group suggests potential for reactions involving the triple bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the piperazine ring could contribute to basicity, the prop-2-yn-1-yl group could influence reactivity, and the 4-methoxyphenyl group could impact the compound’s solubility .

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential uses. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, and developing efficient synthesis methods .

properties

IUPAC Name

N-(4-methoxyphenyl)-3-(4-prop-2-ynylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-3-9-19-11-13-20(14-12-19)10-8-17(21)18-15-4-6-16(22-2)7-5-15/h1,4-7H,8-14H2,2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBJQLBOJHBQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide

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